BenchChemオンラインストアへようこそ!

interferon alpha-beta receptor

Drug Discovery Binding Kinetics Protein Engineering

The interferon alpha-beta receptor (IFNAR), identified by CAS 156986-95-7, is a ubiquitously expressed heterodimeric transmembrane protein composed of two subunits, IFNAR1 and IFNAR2, that serves as the shared receptor for type I interferons (IFN-α, IFN-β, IFN-ω, etc.). Belonging to the class II cytokine receptor family, its engagement triggers the JAK-STAT signaling cascade, critical for antiviral, antiproliferative, and immunomodulatory responses.

Molecular Formula C6H7NOS
Molecular Weight 0
CAS No. 156986-95-7
Cat. No. B1176450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameinterferon alpha-beta receptor
CAS156986-95-7
Synonymsinterferon alpha-beta receptor
Molecular FormulaC6H7NOS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Interferon alpha-beta receptor (CAS 156986-95-7): Heterodimeric Class II Cytokine Receptor for Research and Therapeutic Targeting


The interferon alpha-beta receptor (IFNAR), identified by CAS 156986-95-7, is a ubiquitously expressed heterodimeric transmembrane protein composed of two subunits, IFNAR1 and IFNAR2, that serves as the shared receptor for type I interferons (IFN-α, IFN-β, IFN-ω, etc.) [1]. Belonging to the class II cytokine receptor family, its engagement triggers the JAK-STAT signaling cascade, critical for antiviral, antiproliferative, and immunomodulatory responses [2]. Recombinant forms of this receptor, often engineered as Fc-fusion proteins for enhanced stability and detection, are essential tools for studying type I IFN biology and for developing therapeutic antagonists in autoimmune and inflammatory diseases.

Why Interchangeability Fails: Functional Divergence Between IFNAR Subunits and Synthetic Alternatives in Research and Therapy


Simply substituting one IFNAR-targeting agent for another, or even assuming functional equivalence between recombinant IFNAR1 and IFNAR2, is scientifically unsound due to their distinct and cooperative roles in ligand binding and signaling. The IFNAR complex is not a monolithic entity; IFNAR2 serves as the primary high-affinity binding chain, while IFNAR1 provides the low-affinity interaction required for signal transduction [1]. Furthermore, functional outcomes differ dramatically based on the tool used: recombinant soluble receptor proteins act as decoys to neutralize all type I IFNs, whereas anti-receptor antibodies like anifrolumab (anti-IFNAR1) or small molecule inhibitors may exhibit subtype selectivity or distinct downstream effects [2]. This heterogeneity necessitates a careful, evidence-based selection of reagents tailored to the specific experimental or therapeutic objective, as detailed in the quantitative comparisons below.

Quantitative Differentiation of Interferon alpha-beta receptor (CAS 156986-95-7) Recombinant Proteins


High-Affinity Ligand Binding of Recombinant IFNAR2-Fc Outperforms Small Molecule IFNAR Inhibitors

Recombinant human IFNAR2-Fc protein demonstrates a high binding affinity for its natural ligand IFN-α1, with an affinity constant (KD) of 19.5 nM as measured by Bio-Layer Interferometry (BLI) [1]. This is in stark contrast to the low-molecular-weight inhibitor IFN alpha-IFNAR-IN-1, which disrupts the IFN-α/IFNAR interaction with an IC50 of 2-8 μM in cellular assays . The recombinant receptor's affinity is approximately 100- to 400-fold higher than the functional inhibition achieved by the small molecule, indicating a superior capacity for direct and potent ligand sequestration in biochemical assays.

Drug Discovery Binding Kinetics Protein Engineering

Broad-Spectrum Type I IFN Neutralization by Soluble IFNAR2-Fc Compared to Subtype-Selective Antibodies

Soluble recombinant human IFNAR2-Fc protein potently neutralizes the antiviral activity of IFN-β, protecting WISH cells from VSV-induced lysis with an EC50 range of 0.2-1.2 μg/mL [1]. This broad neutralizing activity against a major type I IFN subtype contrasts with the selectivity of certain anti-IFNAR2 monoclonal antibodies, such as mAb 51.44, which effectively neutralizes IFN-α2a and IFN-β-mediated NK cell cytotoxicity but does not block antiviral or antiproliferative functions of other type I IFNs [2]. The recombinant soluble receptor provides a more comprehensive and predictable blockade of the entire type I IFN family, which is critical for studies requiring pan-IFN inhibition.

Antiviral Assays Immunology Functional Neutralization

Recombinant IFNAR1-Fc as a Superior Capture Reagent for Anti-IFNAR1 Therapeutic Antibodies

Recombinant human IFNAR1-Fc protein demonstrates high-affinity binding to the therapeutic monoclonal antibody anifrolumab, with an EC50 of 14.71 ng/mL in an ELISA-based binding assay . This binding affinity is comparable to, and in some analytical contexts superior to, the reported binding of anifrolumab to cell-surface expressed IFNAR1, where it blocks type I IFN signaling with IC50 values ranging from 0.004 to 0.3 nM (approximately 0.6-44 ng/mL) for various IFN-α subtypes [1]. The recombinant Fc-fusion protein offers a stable, cell-free, and highly reproducible platform for quantifying free anifrolumab levels in pharmacokinetic studies and for screening anti-drug antibodies, advantages not provided by variable cell-based assays.

Therapeutic Antibody Development Bioanalytical Assays Pharmacokinetics

Engineered IFNAR1/IFNAR2-Fc Heterodimer Potently Neutralizes IFNα2a with Affinity Matching Cellular Binding

An engineered heterodimeric fusion protein comprising the extracellular domains of both IFNAR1 and IFNAR2 linked to an Fc domain (IFNAR1/IFNAR2-FChk) was shown to potently neutralize IFNα2a bioactivity in cellular assays, with an inhibitory concentration equivalent to the KD measured by surface plasmon resonance (SPR) [1]. This represents a significant advancement over soluble monomeric receptor subunits, which bind ligand with lower affinity and fail to fully recapitulate the cooperative binding and signaling blockade achieved by the heterodimeric complex. The heterodimer's neutralization potency directly mirrors the true cellular binding affinity, providing a more physiologically relevant tool for studying and inhibiting the IFNAR signaling axis compared to single-subunit reagents.

Protein Engineering Receptor Pharmacology Cytokine Signaling

High-Impact Research and Industrial Applications of Interferon alpha-beta receptor (CAS 156986-95-7) Recombinant Proteins


1. Pan-Type I Interferon Neutralization in Antiviral and Autoimmune Research

Recombinant IFNAR2-Fc (e.g., Sino Biological Cat. No. 10359-H02H) is the optimal choice for in vitro studies requiring broad-spectrum neutralization of all type I IFNs, including IFN-α, IFN-β, and IFN-ω. Its demonstrated EC50 of 0.2-1.2 μg/mL against IFN-β [1] makes it a reliable, quantitative tool for dissecting IFN-dependent antiviral states or for modeling therapeutic blockade in autoimmune disease research. Unlike antibody-based approaches that may exhibit subtype bias, the soluble receptor decoy provides consistent, pan-IFN inhibition.

2. High-Sensitivity Pharmacokinetic and Immunogenicity Assays for Anifrolumab

Recombinant IFNAR1-Fc (e.g., Creative BioMart IFNAR1-214H) serves as a critical capture reagent in ELISA platforms for quantifying the therapeutic antibody anifrolumab in patient serum or for detecting anti-drug antibodies (ADAs). Its high binding affinity (EC50 of 14.71 ng/mL) and cell-free format ensure superior assay sensitivity, reproducibility, and robustness compared to flow cytometry-based assays on primary cells, accelerating drug development and clinical monitoring workflows.

3. Advanced Mechanistic Studies of IFNAR Receptor Assembly and Signaling

The engineered IFNAR1/IFNAR2-Fc heterodimer (as described by Deshpande et al.) [2] is the reagent of choice for biophysical studies (e.g., SPR) and cellular assays investigating the cooperative binding mechanism of the IFNAR complex. Its ability to neutralize IFNα2a with a potency matching its true cellular KD provides an unparalleled tool for validating structural models of receptor activation and for screening novel biologics designed to disrupt this high-affinity interaction.

4. Ligand-Binding Screening and Inhibitor Discovery

Recombinant IFNAR2-Fc with a defined affinity constant (KD = 19.5 nM for IFN-α1) [3] is an ideal reagent for high-throughput screening (HTS) campaigns to identify novel small molecules or biologics that compete with natural ligand binding. Its use in BLI or SPR assays enables label-free, real-time kinetic analysis to rank-order potential therapeutic candidates based on their ability to disrupt the high-affinity IFNAR2-IFN interaction, a critical step in early-stage drug discovery for type I interferonopathies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for interferon alpha-beta receptor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.